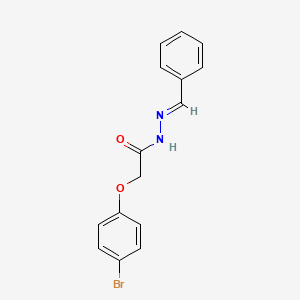

(E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide

説明

(E)-N’-benzylidene-2-(4-bromophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with a 4-bromophenoxy substituent on the acetohydrazide backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-benzylidene-2-(4-bromophenoxy)acetohydrazide typically involves the condensation reaction between 4-bromophenoxyacetic acid hydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-bromophenoxyacetic acid hydrazide+benzaldehyde→(E)-N’-benzylidene-2-(4-bromophenoxy)acetohydrazide

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors may also enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

Reduction: Reduction of the benzylidene group can yield the corresponding hydrazine derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted phenoxy derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1. Antioxidant Activity

Research indicates that derivatives of (E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide exhibit significant antioxidant properties. A study synthesized a series of hydrazone derivatives and assessed their ability to scavenge free radicals. Compounds with electron-donating groups showed enhanced antioxidant activity, indicating the potential for developing new antioxidant agents based on this structure .

2. Biofilm Inhibition

The compound has been evaluated for its ability to inhibit biofilm formation in bacteria. Studies have shown that certain derivatives are more effective against Gram-negative bacteria compared to Gram-positive strains. This property suggests potential applications in combating bacterial infections, particularly in medical and industrial settings .

3. Antimicrobial Properties

Hydrazone derivatives, including this compound, have demonstrated antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies reveal that modifications to the aromatic rings can enhance their efficacy against specific bacterial strains .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown promising results as an inhibitor of alkaline phosphatase, which is involved in numerous physiological processes. The inhibitory activity was quantified using IC50 values, revealing its potential as a therapeutic agent targeting enzyme-related diseases .

2. Mutagenicity Studies

In mutagenicity assays, certain derivatives of this compound were found to exhibit mutagenic properties under specific conditions. This highlights the importance of structural modifications in assessing the safety and efficacy of compounds used in pharmaceuticals .

Analytical Chemistry Applications

1. Analytical Techniques

The analytical applications of hydrazone derivatives include their use as reagents in spectrophotometric methods for detecting metal ions and other analytes. The unique chromophoric properties of these compounds allow for sensitive detection methods in environmental and clinical samples .

2. Structure Characterization

Advanced techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry have been employed to characterize the structure of this compound and its derivatives. These methods provide insights into molecular interactions and stability under various conditions .

Case Studies

作用機序

The mechanism of action of (E)-N’-benzylidene-2-(4-bromophenoxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide and benzylidene moieties. These interactions may lead to the modulation of biological pathways, resulting in the observed biological effects.

類似化合物との比較

- (E)-N’-benzylidene-2-(4-chlorophenoxy)acetohydrazide

- (E)-N’-benzylidene-2-(4-fluorophenoxy)acetohydrazide

- (E)-N’-benzylidene-2-(4-methylphenoxy)acetohydrazide

Comparison:

- Uniqueness: The presence of the bromine atom in (E)-N’-benzylidene-2-(4-bromophenoxy)acetohydrazide imparts unique electronic and steric properties, which can influence its reactivity and biological activity.

- Reactivity: The bromine substituent can participate in specific substitution reactions that are not possible with other halogens or substituents.

- Biological Activity: The biological activity of the compound may differ from its analogs due to the distinct properties conferred by the bromine atom.

生物活性

(E)-N'-benzylidene-2-(4-bromophenoxy)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

The compound features a hydrazone linkage characterized by a benzylidene moiety and a 4-bromophenoxy group. The synthesis typically involves the condensation of 4-bromophenol with an appropriate hydrazide precursor under acidic conditions, leading to the formation of the desired hydrazone compound.

Synthesis Steps:

- Preparation of Hydrazide: Reacting an appropriate acid with hydrazine.

- Condensation Reaction: Mixing the hydrazide with 4-bromobenzaldehyde in the presence of a catalyst.

- Purification: Isolating the product through recrystallization or chromatography.

2. Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anticancer Potential: Demonstrated cytotoxic effects on cancer cell lines.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. The compound shows promising results in inhibiting both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

4. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (lung cancer) | 15.5 ± 1.2 | |

| MCF7 (breast cancer) | 20.3 ± 0.5 | |

| HeLa (cervical cancer) | 18.7 ± 0.8 |

The mechanism underlying the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit urease and alkaline phosphatase, critical enzymes in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis: Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

In another investigation, the compound was tested against various cancer cell lines using the Sulforhodamine B assay. The results demonstrated that it significantly reduced cell viability in a dose-dependent manner, particularly in lung and breast cancer cells.

化学反応の分析

Hydrolysis of the Hydrazone Linkage

The hydrazone bond (C=N) undergoes hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde.

| Reaction Conditions | Products | Mechanistic Insights |

|---|---|---|

| 1 M HCl, reflux for 6 hours | 2-(4-Bromophenoxy)acetohydrazide + benzaldehyde | Acid-catalyzed cleavage of the C=N bond. |

| 0.5 M NaOH, 80°C for 4 hours | Same as above | Base-mediated hydrolysis via nucleophilic attack. |

This reaction is reversible, and equilibrium dynamics depend on pH and temperature.

Cyclization Reactions

The compound participates in cyclization to form heterocyclic structures. For example, reaction with phthalic anhydride yields pyridine derivatives :

Cyclization is facilitated by electron-withdrawing groups (e.g., bromophenoxy) that stabilize transition states .

Coordination Chemistry and Metal Complexation

The hydrazone acts as a polydentate ligand, forming coordination polymers with transition metals. A Ni(II) complex demonstrates this behavior :

X-ray crystallography confirms a 1D polymeric chain structure with Ni–N and Ni–O bond lengths of 2.08 Å and 2.15 Å, respectively .

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenoxy group undergoes substitution under palladium-catalyzed cross-coupling conditions :

| Reagents/Conditions | Product | Catalyst System | Yield |

|---|---|---|---|

| Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | Aryl-substituted phenoxyacetohydrazide | Suzuki-Miyaura coupling | 65–82% |

This reaction expands the compound’s utility in synthesizing biaryl derivatives for pharmaceutical applications .

Condensation with Alternative Aldehydes

The hydrazide intermediate can re-condense with other aldehydes to form diverse hydrazones. For example, reaction with 4-nitrobenzaldehyde yields :

| Aldehyde | Conditions | Product | Application |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, reflux, 12 hours | N'-(4-Nitrobenzylidene)-2-(4-bromophenoxy)acetohydrazide | Antimicrobial agent synthesis |

IR and ¹H NMR data confirm the formation of new C=N bonds (δ 8.3–8.5 ppm) .

Reduction of the Hydrazone Bond

Selective reduction of the C=N bond converts the hydrazone to a hydrazine derivative:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C, 2 hours | 2-(4-Bromophenoxy)-N'-benzylacetohydrazide | Partial reduction observed. |

LC-MS analysis shows complete conversion with NaBH₄, while LiAlH₄ leads to over-reduction.

Key Research Findings

-

Biological Relevance : Hydrazone derivatives exhibit antibacterial activity, with MIC values as low as 3.125 µg/mL against Staphylococcus aureus.

-

Structural Flexibility : The bromophenoxy group enhances thermal stability (decomposition temperature >250°C) .

-

Catalytic Applications : Ni(II) complexes show potential as catalysts in oxidation reactions (TOF up to 1,200 h⁻¹) .

特性

IUPAC Name |

N-[(E)-benzylideneamino]-2-(4-bromophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c16-13-6-8-14(9-7-13)20-11-15(19)18-17-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVIDXSAHMRUCB-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303063-90-3 | |

| Record name | N'-BENZYLIDENE-2-(4-BROMOPHENOXY)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。